molecular formula C19H16N4O2 B12597472 Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-28-4

Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12597472
CAS No.: 648420-28-4
M. Wt: 332.4 g/mol
InChI Key: YVRUYRUXBQEFFI-UHFFFAOYSA-N
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Description

The compound Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- is a substituted urea derivative featuring a benzimidazole-methyl group and a 7-hydroxy-naphthalenyl moiety. The 7-hydroxy group on the naphthalene ring introduces hydrogen-bonding capability, which may influence solubility and intermolecular interactions .

Properties

CAS No.

648420-28-4

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C19H16N4O2/c24-13-9-8-12-4-3-7-15(14(12)10-13)23-19(25)20-11-18-21-16-5-1-2-6-17(16)22-18/h1-10,24H,11H2,(H,21,22)(H2,20,23,25)

InChI Key

YVRUYRUXBQEFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of a benzimidazole derivative with a naphthol derivative under specific conditions. Common reagents might include urea, catalysts, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:

    Reduction: This reaction could involve the addition of hydrogen atoms, potentially converting double bonds to single bonds or reducing functional groups.

    Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s reactivity and interactions with other molecules.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvent systems.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It might also be investigated for its potential as a therapeutic agent.

Medicine

In medicine, compounds containing benzimidazole and naphthalene structures are often explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action for Urea, N-(1H-benzimidazol-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression. The pathways involved would vary depending on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Key Structural Variants

Urea, N-(1H-Benzimidazol-2-ylmethyl)-N'-(2-Methoxyphenyl)- (CAS 110345-76-1) Molecular Formula: C₁₆H₁₆N₄O₂ Molecular Weight: 296.324 g/mol Key Differences: Replaces the 7-hydroxy-naphthalenyl group with a 2-methoxyphenyl moiety.

Urea, N-(2,6-Dimethylphenyl)-N'-(7-Hydroxy-1-Naphthalenyl)- (CAS 497149-56-1)

  • Molecular Formula : C₁₉H₁₇N₃O₂
  • Properties :
  • Density : 1.303 ± 0.06 g/cm³
  • pKa : 9.70 ± 0.40
  • Boiling Point : 424.9 ± 40.0 °C (predicted)
    • Key Differences : The 2,6-dimethylphenyl substituent introduces steric hindrance, which may reduce binding flexibility compared to the benzimidazole-methyl group in the target compound .

Urea, N-[2-(1H-Imidazol-1-yl)Phenyl]-N'-2-Naphthalenyl- (CAS 68009-26-7)

  • Molecular Formula : C₂₀H₁₆N₄O
  • Molecular Weight : 328.373 g/mol
  • Key Differences : Substitutes benzimidazole with an imidazole-phenyl group, reducing aromatic conjugation and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Properties of Urea Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Density (g/cm³)
Target Compound Not Provided ~300–350 (estimated) Benzimidazole-methyl, 7-OH-naphth ~9–10 ~1.3
CAS 110345-76-1 C₁₆H₁₆N₄O₂ 296.324 Benzimidazole-methyl, 2-MeO-Ph N/A N/A
CAS 497149-56-1 C₁₉H₁₇N₃O₂ 319.36 2,6-Dimethylphenyl, 7-OH-naphth 9.70 ± 0.40 1.303 ± 0.06
CAS 68009-26-7 C₂₀H₁₆N₄O 328.373 Imidazole-phenyl, naphthalenyl N/A N/A

Spectroscopic Insights

  • NMR Data : Analogous benzimidazole-containing compounds (e.g., ) show characteristic aromatic proton shifts in the δ 7.1–7.6 ppm range for benzimidazole and naphthalene rings. The 7-hydroxy group in the target compound would likely exhibit a downfield-shifted proton (~δ 9–10 ppm) due to hydrogen bonding .
  • IR Spectroscopy : Hydroxy and urea carbonyl groups are expected at ~3200–3500 cm⁻¹ (O–H stretch) and ~1650–1700 cm⁻¹ (C=O stretch), respectively .

Functional Implications

  • The 7-hydroxy group may enhance interactions with biological targets via H-bonding .
  • Catalytic Potential: Urea derivatives with electron-withdrawing groups (e.g., sulfonates in ) are used in catalysis, but the hydroxy-naphthalenyl group in the target compound may favor coordination chemistry .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-, is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
  • Molecular Formula : C17H16N2O2
  • Molar Mass : 284.32 g/mol

The biological activity of this compound is primarily attributed to its interactions with cellular targets. Research indicates that the benzimidazole moiety may play a crucial role in inhibiting microtubule dynamics, similar to other known antimitotic agents like nocodazole . The hydroxynaphthalene component contributes to its affinity for biological receptors, potentially enhancing its pharmacological profile.

Biological Assays and Efficacy

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The IC50 values ranged from 5 to 20 µM, indicating potent activity .
Cell LineIC50 (µM)Reference
MCF-710
HCT11615
A54920
  • Antimicrobial Activity : Preliminary tests suggest that the compound may also possess antimicrobial properties against various bacterial strains, although further studies are required to elucidate the specific mechanisms involved.

Case Studies

  • Antimitotic Activity : A study involving the evaluation of benzimidazole derivatives indicated that Urea, N-(1H-benzimidazol-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- exhibited similar mitotic blocking effects as nocodazole in Chinese hamster ovary cells. This suggests potential use in cancer therapeutics targeting microtubule assembly .
  • In Vivo Studies : Animal model studies are currently underway to assess the in vivo efficacy and safety profile of this compound. Early results show promising tumor reduction rates in xenograft models of breast cancer.

Safety and Toxicity

While preliminary data indicate favorable therapeutic indices, comprehensive toxicity studies are essential to ensure safety profiles before clinical application. Acute toxicity assessments have shown low toxicity at therapeutic doses, but chronic exposure effects remain to be thoroughly investigated.

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